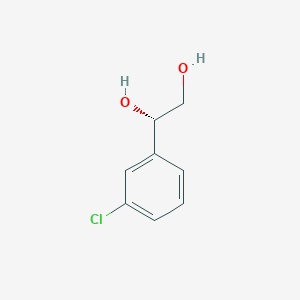
1-(3-chlorophenyl)ethane-1,2-diol
概要
説明
1-(3-chlorophenyl)ethane-1,2-diol is an organic compound characterized by the presence of a chlorophenyl group attached to an ethanediol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chlorophenyl)ethane-1,2-diol typically involves the reaction of 3-chlorobenzaldehyde with ethylene glycol under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hemiacetal, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or lithium aluminum hydride as reducing agents.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality and scalability .
化学反応の分析
Types of Reactions
1-(3-chlorophenyl)ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium hydroxide, potassium tert-butoxide
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
1-(3-chlorophenyl)ethane-1,2-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-chlorophenyl)ethane-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .
類似化合物との比較
Similar Compounds
- 2-Chlorophenyl-1,2-ethanediol
- 4-Chlorophenyl-1,2-ethanediol
- 3-Bromo-5-chlorophenol
Uniqueness
1-(3-chlorophenyl)ethane-1,2-diol is unique due to its specific stereochemistry and the position of the chlorine atom on the phenyl ring. This structural arrangement can influence its reactivity and interactions with biological targets, distinguishing it from other similar compounds .
特性
分子式 |
C8H9ClO2 |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
(1S)-1-(3-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m1/s1 |
InChIキー |
WLWZAZBRGPMXCW-MRVPVSSYSA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)[C@@H](CO)O |
正規SMILES |
C1=CC(=CC(=C1)Cl)C(CO)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














